(+)-Dihydrocarveol

Catalog No.
S564303
CAS No.
22567-21-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dihydrocarveol

CAS Number

22567-21-1

Product Name

(+)-Dihydrocarveol

IUPAC Name

(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1

InChI Key

KRCZYMFUWVJCLI-GUBZILKMSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C

(+)-Dihydrocarveol is a bicyclic monoterpenoid alcohol, specifically a derivative of carveol. It possesses a unique structure characterized by a cyclohexanol framework, which contributes to its distinct physical and chemical properties. The compound is known for its pleasant odor, often described as minty or camphoraceous, making it valuable in the fragrance and flavor industries. Its molecular formula is C_{10}H_{18}O, and it has a molecular weight of approximately 154.25 g/mol.

Scientific research on (+)-Dihydrocarveol has explored its potential applications in various fields, including:

  • Antimicrobial activity

    Studies have investigated the potential of (+)-Dihydrocarveol to inhibit the growth of various bacteria and fungi. Some research suggests that it may be effective against foodborne pathogens and other microorganisms [].

  • Insecticidal activity

    (+)-Dihydrocarveol has been shown to exhibit insecticidal properties against certain insect pests. Research is ongoing to explore its potential as a natural insecticide [].

  • Biological activity

    Studies have investigated the potential biological activities of (+)-Dihydrocarveol, including its anti-inflammatory and antioxidant properties. However, more research is needed to understand these effects and their potential applications [, ].

(+)-Dihydrocarveol undergoes various chemical transformations, including oxidation and reduction reactions. One notable reaction involves its conversion to dihydrocarvone through the action of dihydrocarveol dehydrogenase, an enzyme that catalyzes the oxidation of dihydrocarveol to dihydrocarvone while reducing NAD^+ to NADH . Additionally, it can participate in esterification reactions, forming dihydrocarvyl acetate when reacted with acetic anhydride .

Research indicates that (+)-dihydrocarveol exhibits several biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Furthermore, it is evaluated for its safety profile; studies have demonstrated that it does not exhibit genotoxicity or significant toxicity in repeated dose studies . The compound may also have potential applications in therapeutic contexts due to its interactions with biological systems.

There are several methods for synthesizing (+)-dihydrocarveol:

  • Enzymatic Reduction: A notable method involves the use of enoate reductases from microorganisms such as Lactobacillus casei, which can reduce carvone to produce optically active dihydrocarveol .
  • Hydrogenation: Dihydrocarveol can be synthesized by hydrogenating carveol using metal catalysts under controlled conditions.
  • Pyrolysis: Another method includes the pyrolysis of specific esters derived from sobrerol, leading to the formation of dihydrocarveol as a product .

(+)-Dihydrocarveol finds applications primarily in the fragrance industry due to its appealing scent profile. It is used in perfumes and scented products as a flavoring agent. Additionally, its potential antimicrobial properties make it a candidate for use in personal care products and disinfectants.

Studies on the interactions of (+)-dihydrocarveol with biological systems indicate that it can be metabolized by various enzymes, including dihydrocarveol dehydrogenase. This enzyme facilitates its conversion into other compounds within metabolic pathways, suggesting a role in biotransformation processes . Furthermore, interaction studies have shown that it can influence cellular responses without significant toxicity.

Several compounds share structural similarities with (+)-dihydrocarveol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CarveolMonoterpenoid alcohol with a similar bicyclic structurePrecursor to dihydrocarveol; more volatile
DihydrocarvoneKetone derivative of dihydrocarveolExhibits different biological activity
IsopulegolMonocyclic monoterpenoid alcoholSimilar scent profile; used as a flavoring agent
MentholCyclohexanol derivativeKnown for cooling sensation; widely used in products

The uniqueness of (+)-dihydrocarveol lies in its specific stereochemistry and resultant sensory properties, which differentiate it from these related compounds.

XLogP3

3

UNII

R6OW1F785H

Other CAS

38049-26-2
22567-21-1

Wikipedia

(+)-dihydrocarveol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types